molecular formula C11H15NO3S B15259064 N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Cat. No.: B15259064
M. Wt: 241.31 g/mol
InChI Key: SBHIGEOLARVADA-UHFFFAOYSA-N
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Description

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a chemical compound with the molecular formula C11H15NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves the reaction of 2,3-dihydro-1-benzofuran with sulfonamide derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfonamide group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole: A photochromic spiropyran molecule with similar structural features.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another benzofuran derivative with different functional groups.

Uniqueness

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N,3,3-trimethyl-2H-1-benzofuran-6-sulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2)7-15-10-6-8(4-5-9(10)11)16(13,14)12-3/h4-6,12H,7H2,1-3H3

InChI Key

SBHIGEOLARVADA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)S(=O)(=O)NC)C

Origin of Product

United States

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